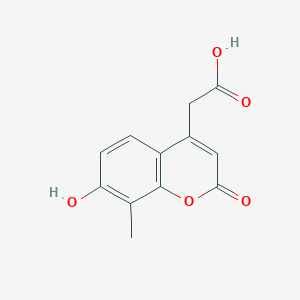

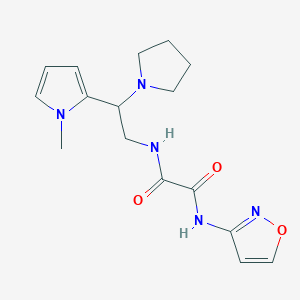

(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid” is an organic compound . It is a type of coumarin, a group of nature-occurring lactones first derived from Tonka beans in 1820 . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Synthesis Analysis

This compound can be synthesized through various methods. One method involves the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate . Another method uses Suzuki–Miyaura cross-coupling reaction of 4-methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can reveal the presence of functional groups, while NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, its melting point can be determined experimentally . Spectroscopic techniques like IR and NMR can provide information about its chemical structure .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Characterization

One study focused on the synthesis of fatty acids with an o-heterocycle in their terminal positions, such as (2-Methyl-2H-chromen-2-yl)acetic acid, through condensations of salicylaldehyde followed by hydrolyses, highlighting the compound's role as a building block for more complex molecules (Yamaguchi, Takahashi, & Kawase, 1992). Another significant effort in chemical synthesis led to the creation of thiazolidin-4-ones based on the compound, indicating its utility in generating new molecules with potential biological activities (Čačić, Molnar, Balić, Draca, & Rajković, 2009).

Antibacterial and Antimicrobial Activity

Research on derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide unveiled a range of compounds synthesized for their antimicrobial properties, suggesting the parent compound's relevance in developing new antimicrobial agents (Čačić, Trkovnik, Čačić, & Has-Schon, 2006).

Luminescence and Ionochromic Properties

A study on 9-Hydroxy-1-methyl-3-oxo-3H-benzo[f]chromene-8-carbaldehyde Imines and Hydrazones revealed their multifunctional ionochromic properties. These compounds can form colored complexes with metal cations and certain anions, leading to significant changes in absorption and fluorescence, illustrating the potential for applications in sensors and imaging (Nikolaeva, Karlutova, Dubonosov, Bren, & Minkin, 2020).

Natural Product Synthesis

The discovery of a new chromene in Chroogomphus rutilus highlights the compound's relevance in natural product chemistry and potential bioactivity, showcasing the diversity of its derivatives in nature (Luo, Zhang, Zhu, Jin, Cao, Jin, Jiang, Zheng, & Li, 2015).

Zukünftige Richtungen

The future research directions for this compound could include further investigation of its synthesis methods, exploration of its chemical reactions, and evaluation of its biological properties. Given the wide range of biological properties exhibited by coumarins, this compound could be a potential candidate for drug development .

Eigenschaften

IUPAC Name |

2-(7-hydroxy-8-methyl-2-oxochromen-4-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-6-9(13)3-2-8-7(4-10(14)15)5-11(16)17-12(6)8/h2-3,5,13H,4H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUHPMUSEMDEJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C=C2CC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,8'R)-6-methoxy-2-methylspiro[3,4-dihydroisoquinoline-1,7'-6,8-dihydrocyclopenta[g][1,3]benzodioxole]-7,8'-diol](/img/structure/B2722596.png)

![7-(3-Nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2722598.png)

![8-isobutyl-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2722606.png)

![3-Ethenylsulfonyl-N-[4-(5-methyltriazol-1-yl)phenyl]propanamide](/img/structure/B2722607.png)

![N-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methyl]-2-chloroacetamide](/img/structure/B2722610.png)

![1-[3-[4-(1-Methylbenzimidazol-2-yl)piperazin-1-yl]sulfonylphenyl]ethanone](/img/structure/B2722612.png)

![4-ethoxy-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide](/img/structure/B2722614.png)

![N-[(1-Benzylpiperidin-4-yl)methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2722618.png)